molecular formula C12H17ClN4O4S B12780538 Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- CAS No. 91893-39-9

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)-

Cat. No.: B12780538
CAS No.: 91893-39-9
M. Wt: 348.81 g/mol
InChI Key: LPXGZKNGUJJRLR-UHFFFAOYSA-N
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Description

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the introduction of the 2-chloroethyl group, nitrosation, and subsequent coupling with ethanesulfonamide. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)propanamide
  • Benzenesulfonyl fluoride, 4-[[[(2-chloroethyl)nitrosoamino)carbonyl)amino)-

Uniqueness

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(phenylmethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it a valuable compound for targeted research and applications.

Properties

91893-39-9

Molecular Formula

C12H17ClN4O4S

Molecular Weight

348.81 g/mol

IUPAC Name

3-[2-(benzylsulfamoyl)ethyl]-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C12H17ClN4O4S/c13-6-8-17(16-19)12(18)14-7-9-22(20,21)15-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,18)

InChI Key

LPXGZKNGUJJRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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